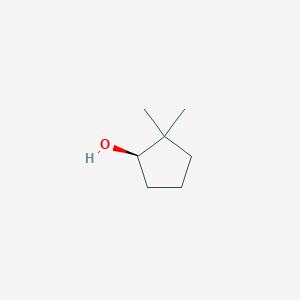![molecular formula C12H16ClN3OS B3081076 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride CAS No. 1095490-69-9](/img/structure/B3081076.png)
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Overview
Description
The compound “1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
Oxadiazoles, including the compound , are typically synthesized through the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound, like other oxadiazoles, includes a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure of this specific compound could not be found in the available literature.Chemical Reactions Analysis
The chemical reactions involving oxadiazoles typically involve the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation . The exact reactions for this specific compound could not be found in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on the specific compound. Generally, they are soluble in water . The exact physical and chemical properties of this specific compound could not be found in the available literature.Scientific Research Applications
Nematocidal Activity
1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita , a plant-parasitic nematode. These compounds could potentially serve as low-risk chemical pesticides to protect crops from nematode infestations .
Anti-Fungal Activity
The title compound exhibits anti-fungal activity against Rhizoctonia solani , a fungus that causes rice sheath wilt. This finding suggests that 1,2,4-oxadiazole derivatives might be useful in managing fungal diseases in agriculture .
Antibacterial Effects on Xanthomonas
Several derivatives (compounds 5m, 5r, 5u, 5v, 5x, and 5y) demonstrate strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight. Their potency surpasses that of existing pesticides like bismerthiazol and thiodiazole copper .
Antibacterial Ability Against Xanthomonas oryzae pv. oryzicola (Xoc)
Compounds 5p, 5u, and 5v exhibit excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) . Their effectiveness exceeds that of conventional pesticides. Notably, compound 5v also exerts moderate antibacterial effects on rice bacterial leaf blight .
Potential as Antibacterial Agents
Compound 5u and 5v, containing a trifluoromethyl pyridine moiety, show excellent antibacterial activity against both Xoo and Xoc. These derivatives could serve as potential templates for discovering novel antibacterial agents .
Anticancer Evaluation
While not directly mentioned in the study, 1,2,4-oxadiazole derivatives have been investigated for their anticancer properties. For instance, related compounds have shown activity against MCF-7 and HeLa cancer cells .
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Oxadiazoles are known to interact with their targets and induce changes that can lead to cell death . They have been reported to induce apoptosis in cancer cells , which is a form of programmed cell death.
Biochemical Pathways
Oxadiazoles have been reported to affect various biochemical pathways. For instance, some oxadiazoles have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . .
Pharmacokinetics
The design of oxadiazole derivatives often considers factors that influence bioavailability .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, suggesting that they may induce cell death in cancer cells .
Future Directions
properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGZZBPJKOXVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)
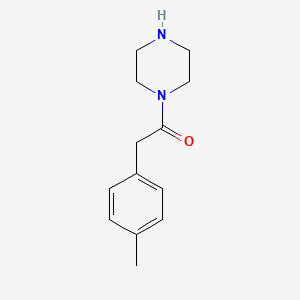
![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
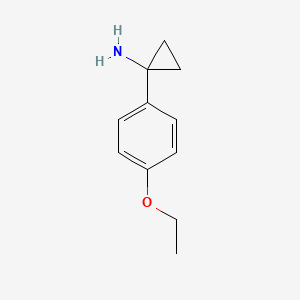
![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)
![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)
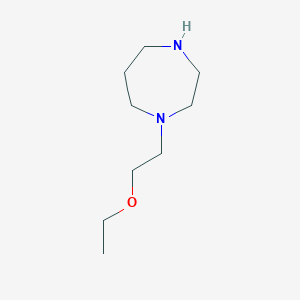
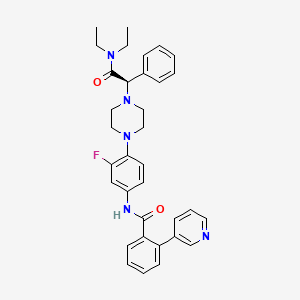
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)
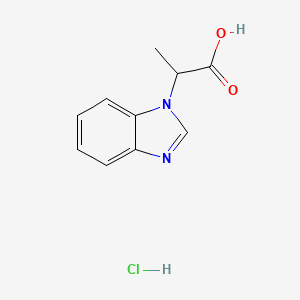
![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)
